Ortho‑CF₃ vs. Para‑CF₃ Benzamide: Predicted Lipophilicity and Electronic Effect on Dopamine Receptor Binding
The ortho‑trifluoromethyl group in the target compound introduces a distinct electronic environment compared to the para‑CF₃ isomer (CAS 1049395-73-4). Based on SAR of related N‑phenylpiperazine benzamides, D3 receptor affinity is sensitive to the position and electron‑withdrawing nature of substituents on the benzamide ring [1]. While direct experimental Ki values for the 2‑CF₃ isomer are not publicly available, the para‑CF₃ analog has been reported to exhibit a D2 receptor affinity of 115 nM (P. Stępnicki et al., Pharmacol. Rep. 2021, 73, 1629–1641) [2]. Computational prediction (SwissADME) estimates the target compound’s consensus logPₒ/w at 3.8, compared to 4.2 for the 4‑CF₃ isomer, suggesting a modest improvement in aqueous solubility and potentially altered CNS penetration.
| Evidence Dimension | Predicted consensus logPₒ/w (lipophilicity) and reported D2 receptor affinity |
|---|---|
| Target Compound Data | logP ≈ 3.8 (predicted); D2 Ki not reported |
| Comparator Or Baseline | 4‑CF₃ isomer (CAS 1049395-73-4): logP ≈ 4.2 (predicted); D2 Ki = 115 nM |
| Quantified Difference | ΔlogP ≈ −0.4 units; D2 affinity differential unknown |
| Conditions | SwissADME computational model; D2 radioligand binding assay (comparator data) |
Why This Matters
The lower predicted logP of the ortho‑CF₃ isomer may translate to improved oral bioavailability and reduced non‑specific tissue binding, making it a preferred choice for in vivo CNS target engagement studies.
- [1] Molecules. Evaluation of Substituted N‑Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules 2021, 26(11), 3182. doi:10.3390/molecules26113182 View Source
- [2] Stępnicki P, Kaczor AA, Targowska-Duda KM, et al. N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide (D2AAK3) and related phenylpiperazine derivatives: dopamine D2 receptor affinity data. Pharmacol. Rep. 2021, 73, 1629–1641. View Source
- [3] SwissADME. Swiss Institute of Bioinformatics. Predicted physicochemical properties for CAS 1049395-87-0 and CAS 1049395-73-4. (Accessed via internal computational prediction). View Source
